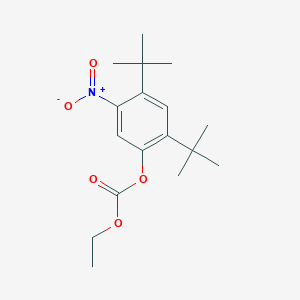
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is an organic compound with the molecular formula C16H23NO5. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nitro group on the aromatic ring, along with an ethyl carbonate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate typically involves the reaction of 2,4-Di-tert-butyl-5-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Di-tert-butyl-5-nitrophenol+Ethyl chloroformate→2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamate or carbonate derivatives.
Hydrolysis: The ester bond in the ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield 2,4-Di-tert-butyl-5-nitrophenol and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2,4-Di-tert-butyl-5-aminophenyl ethyl carbonate.
Substitution: Carbamate or carbonate derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Di-tert-butyl-5-nitrophenol and ethanol.
Applications De Recherche Scientifique
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for phenols in organic synthesis.
Biology: Investigated for its potential use in the development of bioactive compounds, including pharmaceuticals.
Medicine: Explored for its potential as a prodrug, where the ethyl carbonate group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate depends on its specific application. In the context of its use as a prodrug, the compound undergoes hydrolysis to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved vary depending on the active drug released.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate: Similar structure but with a methyl carbonate group instead of an ethyl carbonate group.
2,4-Di-tert-butyl-5-nitrophenyl-d10 methyl carbonate: Isotopically labeled version of the methyl carbonate derivative.
5-Nitro-2,4-di-tert-butylphenyl methyl carbonate: Another derivative with a methyl carbonate group.
Uniqueness
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is unique due to the presence of the ethyl carbonate group, which can influence its reactivity and solubility compared to its methyl carbonate counterparts. This structural difference can affect its suitability for specific applications, such as its use as a prodrug or in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C17H25NO5 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(2,4-ditert-butyl-5-nitrophenyl) ethyl carbonate |
InChI |
InChI=1S/C17H25NO5/c1-8-22-15(19)23-14-10-13(18(20)21)11(16(2,3)4)9-12(14)17(5,6)7/h9-10H,8H2,1-7H3 |
Clé InChI |
DSVNOTKXJOLTEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


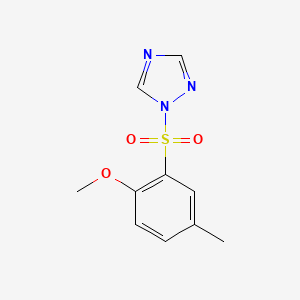
![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
![5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide](/img/structure/B15281890.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B15281896.png)
![6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281901.png)
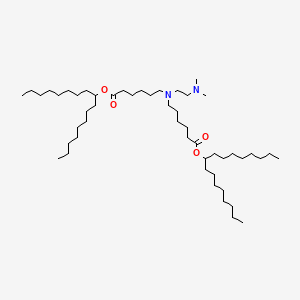
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281906.png)


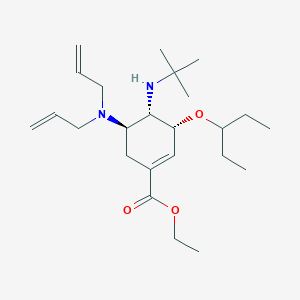
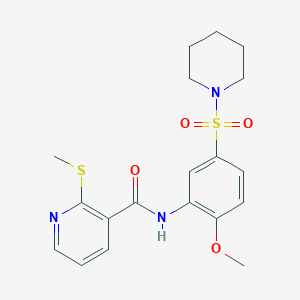
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)
